molecular formula C32H40N6O12S3 B605495 Ampicillin hemisulfate CAS No. 7490-86-0

Ampicillin hemisulfate

Cat. No. B605495
CAS RN: 7490-86-0
M. Wt: 796.88
InChI Key: QYETVTFBDRINOR-PHGYPNQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin hemisulfate is the hemisulfate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections. This includes respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. It may also be used to prevent group B streptococcal infection in newborns. It is used by mouth, by injection into a muscle, or intravenously. It is not useful for the treatment of viral infections.

Scientific Research Applications

  • Germ Cell Toxicity Studies : A study found that the combination of ampicillin and sulphasalazine has a reversible antifertility effect in male rats. This suggests potential applications in fertility research or contraceptive development (Gupta, Maheshwari, & Kumar, 2013).

  • Environmental Impact : Research on the degradation of ampicillin in wastewater explored the effectiveness of various electrochemical advanced oxidation processes (EAOPs) in removing this antibiotic and its antimicrobial activity from treated water, highlighting its environmental significance (Vidal et al., 2019).

  • Impact on Algal Strains : A study investigated the influence of ampicillin on the algae Chlorella sorokiniana, finding that it enhanced certain fatty acids and chlorophyll contents while inhibiting growth and carotenoid production. This has implications for algal culture and bioprocessing (Wang & Sheng, 2021).

  • Biotransformation in Wastewater Treatment : Ampicillin was studied for its biotransformation by a nitrifying consortium in wastewater treatment. This research is crucial for understanding how wastewater treatment processes can be optimized to handle antibiotic contamination (Ramírez Muñoz, Cuervo López, & Texier, 2020).

  • Vibrational Spectra and Molecular Interactions : A study focused on the molecular properties of ampicillin using dimeric and tetrameric models, contributing to a deeper understanding of its chemical reactivity and bonding characteristics, which is vital for pharmaceutical formulation (Shukla, Khan, Tandon, & Sinha, 2017).

  • Analytical Method Development : Research has been conducted on developing and validating new analytical methods for the quality control of ampicillin, which is crucial for ensuring the therapeutic efficacy and safety of this drug (Tótoli & Salgado, 2014).

  • Degradation Studies : Studies on the degradation of ampicillin under various conditions are essential for understanding its stability and developing effective storage and handling protocols (Naveed, Mateen, & Nazeer, 2014).

  • Pharmacokinetics and Bioequivalence : Investigations into the pharmacokinetics and bioequivalence of ampicillin formulations are fundamental for optimizing dosing regimens and ensuring equivalent therapeutic outcomes (Wu et al., 2010).

properties

CAS RN

7490-86-0

Product Name

Ampicillin hemisulfate

Molecular Formula

C32H40N6O12S3

Molecular Weight

796.88

IUPAC Name

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1)

InChI

1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1

InChI Key

QYETVTFBDRINOR-PHGYPNQBSA-N

SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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